

JNJ-41443532: A Comparative Analysis of Murine CCR2 Cross-Reactivity

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Compound of Interest

Compound Name: JNJ-41443532

Cat. No.: B608220

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of **JNJ-41443532**, a selective C-C chemokine receptor 2 (CCR2) antagonist, focusing on its cross-reactivity with the murine ortholog of CCR2. The information presented herein is intended to assist researchers in selecting the appropriate tools for preclinical studies in mouse models of inflammation, autoimmune diseases, and cancer.

Introduction

The chemokine receptor CCR2 and its primary ligand, CCL2 (also known as monocyte chemoattractant protein-1 or MCP-1), play a pivotal role in mediating the recruitment of monocytes and macrophages to sites of inflammation. This signaling axis is implicated in the pathogenesis of numerous inflammatory and fibrotic diseases, as well as in tumor progression, making it an attractive target for therapeutic intervention. **JNJ-41443532** is a potent antagonist of human CCR2 (hCCR2)[1]. However, for preclinical evaluation in murine models, understanding its affinity and potency for murine CCR2 (mCCR2) is critical. This guide compares **JNJ-41443532** with other commonly used CCR2 antagonists in terms of their cross-reactivity with mCCR2, supported by available experimental data.

Quantitative Comparison of CCR2 Antagonists

The following table summarizes the in vitro potency of **JNJ-41443532** and other selected CCR2 antagonists against both human and murine CCR2. The data highlights the significant

species-dependent variability in antagonist affinity, a crucial consideration for the translation of preclinical findings.

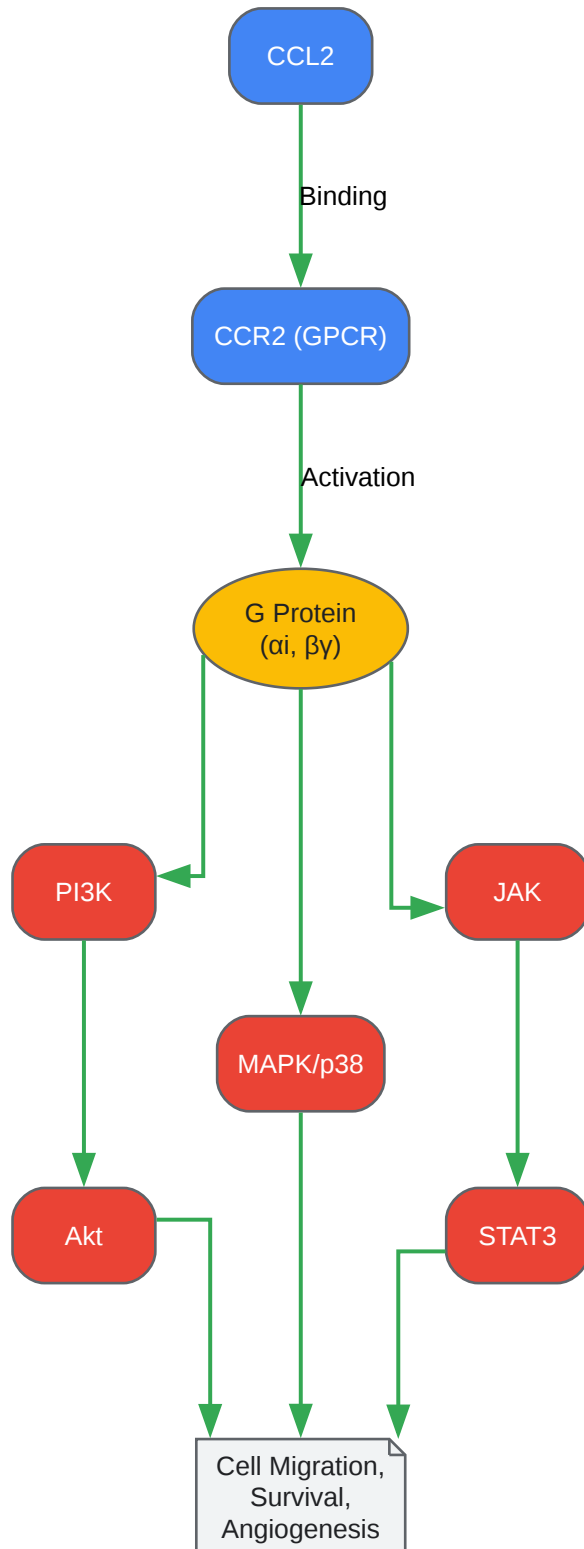
Compound	Target	Assay Type	IC50 / Ki (nM)	Source
JNJ-41443532	hCCR2	Binding Affinity (IC50)	37	[1]
mCCR2	Binding Affinity (Ki)	9600	[1]	
INCB3344	hCCR2	Binding Antagonism (IC50)	5.1	[2][3][4]
mCCR2	Binding Antagonism (IC50)	9.5	[2][3][4]	
hCCR2	Chemotaxis Antagonism (IC50)	3.8	[2][3][4]	
mCCR2	Chemotaxis Antagonism (IC50)	7.8	[2][3][4]	
PF-04634817	rat CCR2	Potency (IC50)	20.8	[5]
RS 504393	hCCR2	Binding Affinity (IC50)	89	[6]
hCCR2	Chemotaxis (IC50)	330	[6]	
CCX872	hCCR2	Chemotaxis (IC50)	32	
mCCR2	Chemotaxis (IC50)	69		

Key Observation: **JNJ-41443532** exhibits a significant drop in potency against murine CCR2 compared to human CCR2, with its binding affinity being approximately 260-fold lower for the murine receptor. In contrast, INCB3344 demonstrates comparable and potent activity against both human and murine CCR2, making it a more suitable tool for studies requiring consistent CCR2 antagonism across these species. PF-04634817 also shows comparable potency against rodent CCR2. The available data for RS 504393 is primarily for the human receptor.

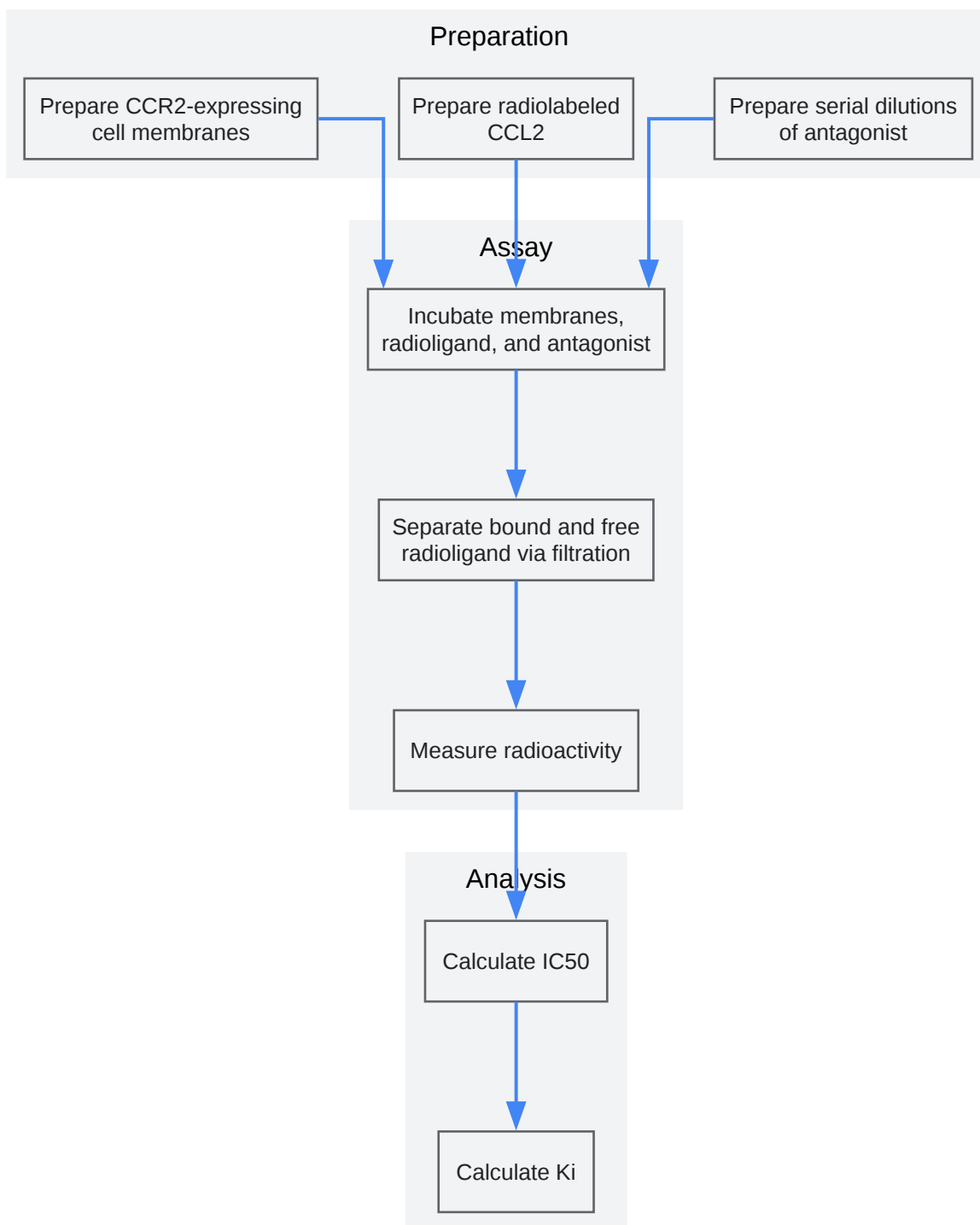
CCR2 Signaling Pathway

The binding of CCL2 to CCR2, a G protein-coupled receptor (GPCR), initiates a cascade of intracellular signaling events. This process is fundamental to the chemotactic response of monocytes and other immune cells. The diagram below illustrates the major signaling pathways activated downstream of CCR2.

CCR2 Signaling Pathway



Radioligand Binding Assay Workflow

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